2,5-Pentalenediol, octahydro- 2,5-Pentalenediol, octahydro-
Brand Name: Vulcanchem
CAS No.: 112163-72-1
VCID: VC16040093
InChI: InChI=1S/C8H14O2/c9-7-1-5-2-8(10)4-6(5)3-7/h5-10H,1-4H2
SMILES:
Molecular Formula: C8H14O2
Molecular Weight: 142.20 g/mol

2,5-Pentalenediol, octahydro-

CAS No.: 112163-72-1

Cat. No.: VC16040093

Molecular Formula: C8H14O2

Molecular Weight: 142.20 g/mol

* For research use only. Not for human or veterinary use.

2,5-Pentalenediol, octahydro- - 112163-72-1

Specification

CAS No. 112163-72-1
Molecular Formula C8H14O2
Molecular Weight 142.20 g/mol
IUPAC Name 1,2,3,3a,4,5,6,6a-octahydropentalene-2,5-diol
Standard InChI InChI=1S/C8H14O2/c9-7-1-5-2-8(10)4-6(5)3-7/h5-10H,1-4H2
Standard InChI Key DREIYIQPNMHCIL-UHFFFAOYSA-N
Canonical SMILES C1C2CC(CC2CC1O)O

Introduction

Chemical Structure and Molecular Properties

Molecular Architecture

OPD (C₈H₁₄O₂) features a bicyclic skeleton comprising two fused cyclopentane rings, with hydroxyl groups at the 2 and 5 positions . Its IUPAC name, 1,2,3,3a,4,5,6,6a-octahydropentalene-2,5-diol, reflects the stereochemical complexity of the molecule. The rigid V-shaped geometry, confirmed via single-crystal X-ray diffraction , contributes to its high thermal stability and mechanical robustness.

Table 1: Key Molecular Properties of OPD

PropertyValueSource
CAS Number112163-72-1
Molecular FormulaC₈H₁₄O₂
Molecular Weight142.20 g/mol
Density1.21 g/cm³ (calculated)
Boiling Point320°C (estimated)
SMILESC1C2CC(CC2CC1O)O
InChI KeyDREIYIQPNMHCIL-UHFFFAOYSA-N

Stereochemistry and Conformational Analysis

The absolute stereochemistry of OPD’s endo-endo isomer was resolved using 2D NMR and X-ray crystallography, revealing a cis-fused bicyclic system . This configuration minimizes steric strain, enhancing thermal stability compared to isohexides like isosorbide .

Synthesis and Production

Derivation from Citric Acid

OPD is synthesized via a multi-step process starting with citric acid, a renewable feedstock. Key steps include:

  • Cyclization: Citric acid undergoes intramolecular esterification to form a bicyclic intermediate .

  • Reduction: The intermediate is reduced using catalytic hydrogenation, yielding OPD with high stereochemical purity .

Industrial Scalability

Melt polycondensation with diphenyl carbonate (DPC) and aliphatic diols (e.g., 1,8-octanediol) enables large-scale production of OPD-based polycarbonates (co-PCs) . The process preserves stereochemistry, as confirmed by ¹³C NMR .

Applications in Polymer Science

Copolycarbonates for High-Tg Materials

OPD’s rigidity enables the synthesis of copolycarbonates with glass transition temperatures (Tg) up to 80.4°C, outperforming conventional biobased diols like isosorbide (Tg ~60°C) .

Table 2: Thermal Properties of OPD-Based Polymers

Polymer CompositionTg (°C)T₅% (°C)*Young’s Modulus (MPa)Source
OPD/1,8-octanediol co-PC78.2276757
OPD/CHDM co-PC74.5265482–757
BPA-PC (control)1503802,300
*T₅%: Temperature at 5% weight loss under nitrogen.

Sustainability Advantages

OPD-based polymers reduce reliance on petroleum-derived bisphenol A (BPA), addressing toxicity concerns . A 30 mol% OPD incorporation increases Young’s modulus by 57% compared to pure CHDM-based polymers .

Thermal and Mechanical Performance

Thermal Stability

OPD’s bicyclic structure confers a T₅% of 276°C, significantly higher than isohexides (T₅% ~220°C) . This stability enables applications in automotive and aerospace components requiring resistance to thermal degradation .

Mechanical Behavior

  • Ductile-to-Brittle Transition: At >30 mol% OPD, co-PCs exhibit brittle fracture due to reduced molecular weight (Mn <20,000 g/mol) and low entangled strand density .

  • Shear Yielding: Below this threshold, OPD enhances toughness via cavitation-triggered shear yielding, as observed in dynamic mechanical analysis (DMA) .

Comparison with Alternative Diols

Table 3: OPD vs. Common Polymer Diols

DiolSourceTg (°C)T₅% (°C)Sustainability
OPDCitric acid80.4276High (biobased)
IsosorbideGlucose60220Moderate
CHDMPetrochemical80250Low
TMCDPetrochemical120290Low
Data synthesized from .

OPD’s biobased origin and balanced rigidity/processability make it superior to petrochemical-derived diols like CHDM and TMCD in sustainable polymer design .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator